(R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate

Catalog No.
S14544475
CAS No.
M.F
C22H24FN3O6
M. Wt
445.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzam...

Product Name

(R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate

IUPAC Name

tert-butyl N-[1-(N-(2-fluoro-6-nitrobenzoyl)anilino)-1-oxobutan-2-yl]carbamate

Molecular Formula

C22H24FN3O6

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C22H24FN3O6/c1-5-16(24-21(29)32-22(2,3)4)19(27)25(14-10-7-6-8-11-14)20(28)18-15(23)12-9-13-17(18)26(30)31/h6-13,16H,5H2,1-4H3,(H,24,29)

InChI Key

MVGXHIWNOAUFLP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)[N+](=O)[O-])NC(=O)OC(C)(C)C

(R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate, with the molecular formula C22H25FN3O6 and a molecular weight of 446.46 g/mol, is a complex organic compound that includes a carbamate functional group. This compound is notable for its structural features, which include a tert-butyl group and a nitro-substituted phenyl moiety, contributing to its potential biological activity and utility in medicinal chemistry. The compound is also known as (S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate in some contexts, highlighting its stereochemistry .

  • Formation of Acid Chloride: 2-fluoro-6-nitrobenzoic acid is reacted with oxalyl chloride in the presence of a catalytic amount of dimethylformamide to yield an acid chloride.
  • Amide Formation: This acid chloride is then reacted with aniline to form 2-fluoro-6-nitro-N-phenylbenzamide.
  • Carbamate Synthesis: The phenylbenzamide undergoes reaction with N-Boc-L-2-aminobutyric acid in the presence of thionyl chloride to produce the tert-butyl carbamate.
  • Reduction and Cyclization: The nitro group in the carbamate is reduced using zinc and acetic acid, followed by cyclization and deprotection steps to yield the final product .

The biological activity of (R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate has been linked to its role as an intermediate in the synthesis of Idelalisib, a drug used in cancer therapy, particularly for chronic lymphocytic leukemia. The compound exhibits potential anti-cancer properties due to its structural similarities with other bioactive molecules that inhibit specific signaling pathways involved in tumor growth .

The primary synthesis method for (R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate involves multi-step organic synthesis techniques, including:

  • Reagents: Use of oxalyl chloride, thionyl chloride, aniline, and N-Boc-L-2-aminobutyric acid.
  • Conditions: Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
  • Purification: The final product is purified through solvent extraction and chromatography techniques to ensure high purity levels for biological testing .

(R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate has significant applications in pharmaceutical research:

  • Drug Development: It serves as an important intermediate in the synthesis of Idelalisib, contributing to targeted cancer therapies.
  • Biochemical Research: Its unique structure allows for studies on enzyme inhibition and receptor binding interactions.
  • Synthetic Chemistry: The compound can be utilized as a building block for further chemical modifications leading to novel therapeutic agents .

Interaction studies involving (R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Research indicates that this compound can inhibit specific kinases involved in cancer progression.
  • Receptor Binding: Studies have shown its potential interaction with G-protein coupled receptors, which play critical roles in cell signaling pathways related to cancer.
  • Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion profiles is crucial for evaluating its therapeutic potential .

Several compounds share structural or functional similarities with (R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate:

Compound NameCAS NumberKey Features
Idelalisib870281-84-8A potent inhibitor of phosphoinositide 3 kinases; used in cancer therapy.
Tert-butyl N-(2-fluoro-6-formylphenyl)carbamate844891-30-1Contains a formyl group instead of a nitro group; potential use in organic synthesis.
Tert-butyl N-(4-fluorophenyl)carbamate98968-72-0Similar carbamate structure but lacks the nitro substitution; studied for various biological activities.

Uniqueness

(R)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate is unique due to its specific combination of functional groups that provide both structural complexity and biological activity, particularly as an intermediate leading to clinically relevant drugs like Idelalisib .

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

445.16491366 g/mol

Monoisotopic Mass

445.16491366 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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